1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid
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Overview
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a methoxycarbonyl group, and a methylenecyclobutanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to protect the amine functionality during subsequent reactions. The methylenecyclobutanecarboxylic acid moiety is then synthesized through a series of cyclization reactions. The final step involves coupling the Fmoc-protected amine with the methylenecyclobutanecarboxylic acid under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, purification methods such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutanecarboxylic acid
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylcyclobutanecarboxylic acid
Uniqueness
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid is unique due to the presence of the methylenecyclobutanecarboxylic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylidenecyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-13-10-21(11-13,19(23)24)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,1,10-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKWYMSMTHXZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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